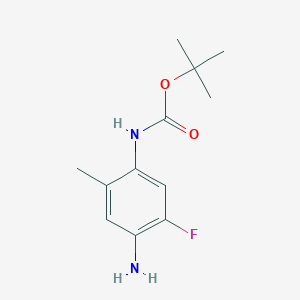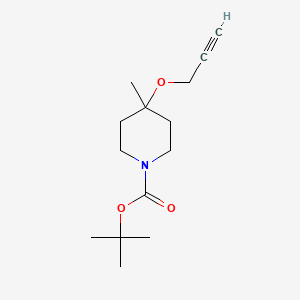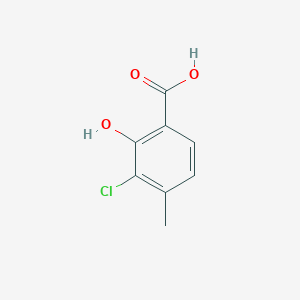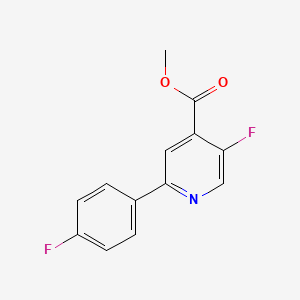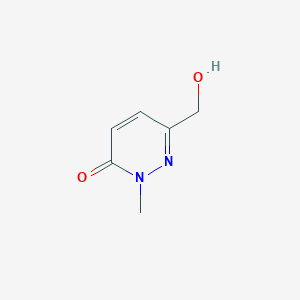
6-(Hydroxymethyl)-2-methylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-2-methylpyridazin-3-one is an organic compound belonging to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a hydroxymethyl group at position 6 and a methyl group at position 2 makes this compound unique and interesting for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methylpyridazin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridazine with formaldehyde under basic conditions to introduce the hydroxymethyl group at position 6. The reaction typically proceeds as follows:
Starting Material: 2-methylpyridazine
Reagent: Formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-2-methylpyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The methyl group at position 2 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-2-methylpyridazin-3-one
Reduction: 6-(Hydroxymethyl)-2-methylpyridazin-3-ol
Substitution: 6-(Hydroxymethyl)-2-bromopyridazin-3-one
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-2-methylpyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-2-methylpyridazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound formed by the dehydration of reducing sugars, used in the food industry and as a carbon-neutral feedstock for the production of fuels and chemicals.
2,6-Bis(hydroxymethyl)pyridine: A versatile chemical intermediate used for the preparation of metal complexes and catalysts.
Uniqueness
6-(Hydroxymethyl)-2-methylpyridazin-3-one is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H8N2O2 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-2-methylpyridazin-3-one |
InChI |
InChI=1S/C6H8N2O2/c1-8-6(10)3-2-5(4-9)7-8/h2-3,9H,4H2,1H3 |
Clave InChI |
KTRANNGGLRRVFL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC(=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



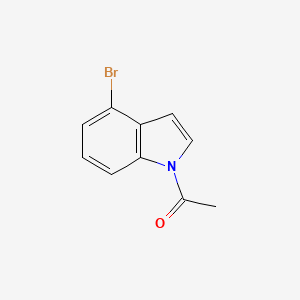
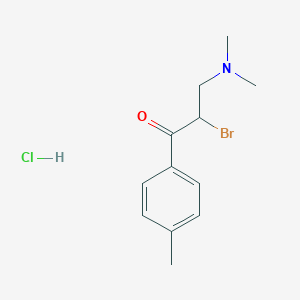
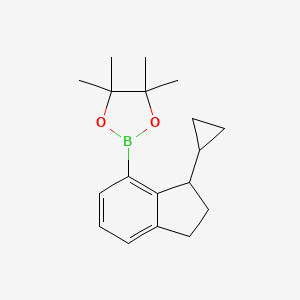
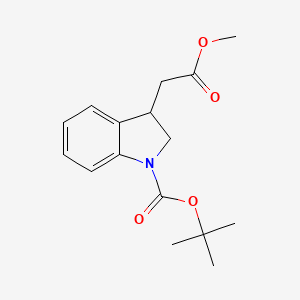
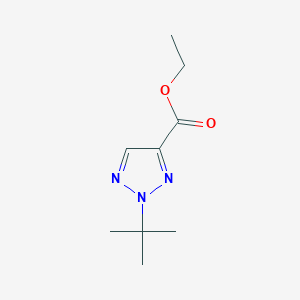


![1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13921659.png)

